2H-Imidazo[4,5-E]benzoxazole
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Overview
Description
2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole is a heterocyclic compound that features both imidazole and oxazole rings fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with various aldehydes or ketones in the presence of a catalyst. The reaction is often carried out in solvents such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of 2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce imidazole derivatives .
Scientific Research Applications
2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Another heterocyclic compound with similar structural features but different biological activities.
Benzo[d]imidazo[2,1-b]oxazole: Shares the oxazole ring but differs in the position of the imidazole ring.
Imidazo[1,2-a]pyrimidine: Contains an imidazole ring fused to a pyrimidine ring, offering different chemical properties and applications.
Uniqueness
2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
933789-60-7 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2H-imidazo[4,5-e][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-6-8(11-4-12-6)7-5(1)9-3-10-7/h1-3H,4H2 |
InChI Key |
ACNQNJXQUDTPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=C3C2=NC=N3)O1 |
Origin of Product |
United States |
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